XL888 -

XL888

Catalog Number: EVT-286134
CAS Number:
Molecular Formula: C29H37N5O3
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL888 is a potent, selective, and orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). [] HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous proteins involved in cell signaling and proliferation, many of which are implicated in cancer development and progression. [, , , , , , , , , , , , , , , ] XL888 exhibits a distinct binding mode to HSP90 compared to other HSP90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (17-AAG). [, ] This selectivity makes XL888 a valuable tool in scientific research for studying the biological functions of HSP90 and its client proteins, as well as exploring its therapeutic potential in various diseases, particularly cancer.

Future Directions
  • Patient Stratification Strategies: Identifying biomarkers that can predict response to XL888 will be crucial for optimizing its clinical use. For example, MITF expression correlates with CDK2 upregulation, a potential marker of resistance to XL888. [, ]

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

    Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor. It binds to the ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins. []

    Relevance: 17-AAG is structurally distinct from XL888 but shares the same mechanism of action by inhibiting HSP90. XL888 has a distinct binding mode to HSP90 compared to 17-AAG. [, ]

Vemurafenib (PLX4032)

    Compound Description: Vemurafenib is a selective inhibitor of the BRAF kinase, particularly the BRAF V600E mutation commonly found in melanoma. [, , , , ]

    Relevance: Vemurafenib is often used in combination with XL888 in the treatment of melanoma, especially in cases with acquired resistance to BRAF inhibitors. XL888 can overcome resistance mechanisms to Vemurafenib by targeting various HSP90 client proteins involved in these pathways. [, , , , ]

Cobimetinib

    Compound Description: Cobimetinib is a selective inhibitor of MEK, a downstream kinase in the MAPK signaling pathway, which is frequently activated in melanoma. [, ]

    Relevance: Similar to Vemurafenib, Cobimetinib is often used in combination with XL888 for treating advanced melanoma. XL888, in combination with Vemurafenib and Cobimetinib, showed clinical activity in melanoma patients, but the combination therapy also displayed significant toxicity, leading to frequent dose reductions. [, ]

Dinaciclib

    Compound Description: Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), including CDK2. [, ]

    Relevance: Dinaciclib was identified as a potential therapeutic agent to overcome resistance to both BRAF and HSP90 inhibitors, including XL888. Research has shown that CDK2, a target of Dinaciclib, drives resistance to these inhibitors. Combining Dinaciclib with XL888 could be a potential strategy to enhance therapeutic efficacy in resistant melanoma. [, ]

MK1775

    Compound Description: MK1775 is a potent and selective inhibitor of the Wee1 kinase, which plays a crucial role in the G2/M cell cycle checkpoint. []

    Relevance: MK1775 exhibited similar effects to XL888 in inhibiting Wee1 kinase activity in NRAS-mutant melanoma. This finding suggests that Wee1 inhibition is a key mechanism for XL888's antitumor activity and provides a rationale for exploring combinations of Wee1 and HSP90 inhibitors in melanoma treatment. []

Crenolanib

    Compound Description: Crenolanib is an inhibitor of PDGF receptor β, a receptor tyrosine kinase involved in cell growth and survival. []

    Relevance: Crenolanib was identified as a potential therapeutic agent to overcome resistance to MEK inhibitors, which are often used in combination with XL888. Research showed that PDGF receptor β signaling might contribute to resistance against MEK inhibition. Combining Crenolanib with XL888 and MEK inhibitors could be a strategy to enhance therapeutic efficacy in resistant melanoma. []

Palbociclib

    Compound Description: Palbociclib is a selective inhibitor of CDK4/6, kinases involved in cell cycle progression. [, ]

    Relevance: Palbociclib, in combination with several HSP90 inhibitors, including XL888, demonstrated synergistic effects in inhibiting cancer cell viability and suppressing HIF1α levels in various cancer types, including colorectal, pancreatic, and breast cancer. [, ]

Abemaciclib

    Compound Description: Abemaciclib is another selective inhibitor of CDK4/6, similar in function to Palbociclib. [, ]

    Relevance: Abemaciclib, in combination with XL888 or other HSP90 inhibitors, showed similar synergistic effects to Palbociclib in inhibiting cancer cell viability and suppressing HIF1α levels across different cancer types. This suggests a potential therapeutic benefit of combining CDK4/6 and HSP90 inhibitors in cancer treatment. [, ]

Ganetespib

    Compound Description: Ganetespib is a triazolone-containing small molecule that inhibits HSP90. []

    Relevance: Ganetespib is another HSP90 inhibitor, similar in function to XL888. When combined with the CDK4/6 inhibitor palbociclib, Ganetespib demonstrates synergistic inhibition of cell viability in colorectal cancer cells. This combination therapy also effectively reduces HIF1 and HIF2 levels. []

Onalespib

    Compound Description: Onalespib is a small molecule inhibitor of HSP90 that induces the degradation of HSP90 client proteins. []

    Relevance: Onalespib is another HSP90 inhibitor that acts similarly to XL888. It is currently in phase 1 trials as a treatment for solid tumors and lymphoma. Like other HSP90 inhibitors, Onalespib works synergistically with palbociclib to reduce HIF1α levels in colorectal cancer cells and inhibit cell viability. []

TAS116

    Compound Description: TAS116 is a synthetic small molecule that acts as a potent and selective inhibitor of HSP90. [, ]

    Relevance: TAS116, similar to XL888, is an HSP90 inhibitor. In combination with palbociclib, TAS116 effectively reduces HIF1α levels in colorectal cancer cells, leading to synergistic inhibition of cell viability. TAS116's efficacy in combination with palbociclib is observed across various cancer types, including pancreatic and breast cancer. [, ]

Overview

XL888 is a small molecule compound identified as a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. This compound has garnered attention in the field of oncology due to its investigational use in treating various cancers, including melanoma and hepatocellular carcinoma. XL888 is characterized by its oral bioavailability and selective inhibition of HSP90 isoforms, exhibiting promising anti-proliferative effects against a range of cancer cell lines.

Source

XL888 was developed as part of research efforts aimed at targeting HSP90, which plays a critical role in the stability and function of numerous oncogenic proteins. Its chemical structure and properties have been detailed in various studies, including those cataloged in DrugBank and other scientific literature .

Classification
  • Type: Small Molecule
  • Drug Class: Investigational
  • Chemical Formula: C₃₉H₃₇N₅O₃
  • CAS Number: 1149705-71-4
  • IUPAC Name: 5-{[(2R)-butan-2-yl]amino}-N1-[(1R,3R,5S)-8-(5-cyclopropanecarbonylpyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylbenzene-1,4-dicarboxamide .
Synthesis Analysis

Methods

The synthesis of XL888 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The specific synthetic route may vary depending on the laboratory protocols but generally includes:

  1. Formation of the Anthranilamide Moiety: This involves the reaction of anthranilic acid derivatives with appropriate amines.
  2. Cyclization and Functionalization: Subsequent steps involve cyclization to form the bicyclic structure and introduction of functional groups.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.

Molecular Structure Analysis

Structure

XL888's molecular structure is characterized by its complex bicyclic framework and multiple functional groups that facilitate its interaction with HSP90. The compound contains:

  • A butanamine side chain.
  • A dicarboxamide functional group.
  • A pyridine moiety linked to a cyclopropane carbonyl.

Data

The molecular weight of XL888 is approximately 503.64 g/mol, with an average density that varies based on its physical state . The structural formula can be represented as follows:

C29H37N5O3\text{C}_{29}\text{H}_{37}\text{N}_{5}\text{O}_{3}
Chemical Reactions Analysis

Reactions

XL888 primarily acts through competitive inhibition of HSP90, disrupting its chaperone function. This leads to the destabilization and degradation of client proteins involved in tumor growth and survival pathways.

Technical Details

The binding interactions include hydrogen bonding between the N-(R)-sec-butylanthranilamide moiety of XL888 and specific residues within the HSP90 protein, particularly ASP93 . This interaction is critical for the inhibition mechanism, allowing for effective competition against ATP binding.

Mechanism of Action

XL888 exerts its effects by binding to the N-terminal domain of HSP90, inhibiting its ATPase activity. This results in:

  1. Client Protein Degradation: Key oncogenic proteins that rely on HSP90 for stability are targeted for degradation.
  2. Cell Cycle Arrest: Treatment with XL888 has been shown to induce cell cycle perturbations, leading to accumulation in specific phases (e.g., G2/M) depending on concentration .
  3. Apoptosis Induction: In various cancer cell lines, XL888 treatment enhances apoptosis via downregulation of survival pathways such as STAT3 .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (specific state not available)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with a water solubility of approximately 0.0153 mg/mL .

Chemical Properties

  • LogP (Partition Coefficient): Approximately 3.72, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is 14.29; strongest basic pKa is 5.01 .
  • Polar Surface Area: 117.42 Ų, which influences permeability across biological membranes.
Applications

XL888 has shown significant promise in scientific research as an investigational drug targeting cancer therapies. Its applications include:

  1. Cancer Treatment Trials: Used in clinical trials for melanoma and other cancers where HSP90 inhibition may provide therapeutic benefits.
  2. Research Tool: Employed in laboratory settings to study cell cycle dynamics and apoptosis mechanisms in cancer cells .
  3. Combination Therapy Studies: Investigated alongside other treatments (e.g., BRAF inhibitors) to assess synergistic effects against resistant cancer phenotypes .

Properties

Product Name

XL888

IUPAC Name

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1

InChI Key

LHGWWAFKVCIILM-LAQKFSSHSA-N

SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL888; XL-888; XL 888

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Isomeric SMILES

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.